8-Ethyl-2-hydroxyquinoline-3-carboxylic acid
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Overview
Description
8-Ethyl-2-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-2-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
8-Ethyl-2-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to chelate metal ions and inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The biological activity of 8-ethyl-2-hydroxyquinoline-3-carboxylic acid is primarily attributed to its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes and other metal-dependent biological processes. Additionally, the compound can interact with various molecular targets, including DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the ethyl and carboxylic acid groups but shares the hydroxyl group at the 8th position.
2-Hydroxyquinoline-3-carboxylic acid: Similar structure but lacks the ethyl group.
8-Ethylquinoline: Lacks the hydroxyl and carboxylic acid groups but shares the ethyl group at the 8th position.
Uniqueness: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group enhances its lipophilicity, while the hydroxyl and carboxylic acid groups contribute to its ability to chelate metal ions and participate in hydrogen bonding .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-ethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-6-9(12(15)16)11(14)13-10(7)8/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
WVYGIQLWFOTWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
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